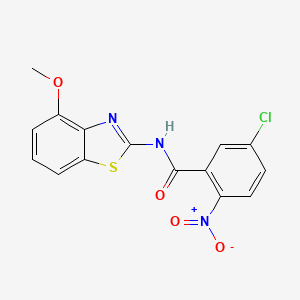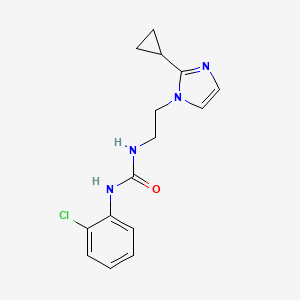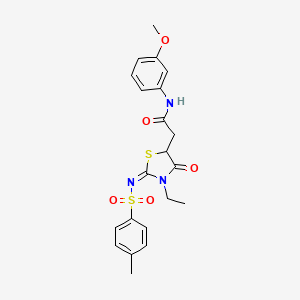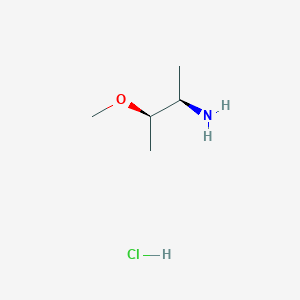
cyclohexyl(1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(1H-imidazol-2-yl)methanol is a chemical compound that falls under the category of imidazole derivatives . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOCC1=CN=CN1C2CCCCC2 . This indicates the presence of a cyclohexyl group attached to an imidazole ring via a methanol group . Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical and biological properties . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 98.1 . It is a solid at room temperature . The compound’s density is 1.311±0.06 g/cm3 at 20 ºC 760 Torr .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Imidazole Derivatives
Research by Ohta et al. (1987) outlines the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives through the treatment of carbonyl compounds. These derivatives serve as a masked form of the carbonyl group and a synthon, highlighting the compound's utility in chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Catalysis and Chemical Transformations
Sarki et al. (2021) demonstrated the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, illustrating the catalytic applications of methanol-related compounds in chemical synthesis and energy technologies (Sarki et al., 2021).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) developed a method for synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This showcases the compound's role in creating novel chemical entities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Metal Complex Formation
Research by Wu et al. (2011) on [N,N,N′,N′-Tetrakis(benzimidazol-2-ylmethyl)cyclohexane-1,2-trans-diamine]iron(II) bis(perchlorate) methanol solvate highlights the structural and bonding characteristics of imidazole derivatives in metal complexes, pointing to applications in coordination chemistry and potentially in catalysis (Wu, Ou, Wang, Zhang, & Lan, 2011).
Safety and Hazards
Direcciones Futuras
The future directions for cyclohexyl(1H-imidazol-2-yl)methanol and other imidazole derivatives involve further exploration of their synthesis and potential applications . These compounds are key components to functional molecules that are used in a variety of everyday applications, and recent advances in their synthesis have opened up new possibilities for their use .
Mecanismo De Acción
Target of Action
Cyclohexyl(1H-imidazol-2-yl)methanol is a complex compound with a unique structure. Imidazole derivatives, which this compound is a part of, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile structure .
Result of Action
Imidazole derivatives are known to have diverse effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
cyclohexyl(1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPMKFZJCMHEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2958213.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)



![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)



